molecular formula C12H16N2O3 B8366756 2-amino-3-cyclopropoxy-N-methoxy-N-methylbenzamide

2-amino-3-cyclopropoxy-N-methoxy-N-methylbenzamide

Cat. No. B8366756
M. Wt: 236.27 g/mol
InChI Key: OLYOPMFYHCJVPC-UHFFFAOYSA-N
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Patent
US09427442B2

Procedure details

In a flask, at room temperature, was added Intermediate A-1D (6.61 g, 34.2 mmol), N,O-dimethylhydroxylamine hydrochloride (10.01 g, 103 mmol), N-Ethyl-N″-(3-Dimethylaminopropyl)carbodiimide hydrochloride (7.87 g, 41.1 mmol) and 1-hydroxybenzotriazole hydrate (6.29 g, 41.1 mmol) in 50 mL of DMF. To the solution was added triethylamine (19.07 mL, 137 mmol). The reaction solution was stirred at 60° C. overnight and then cooled to room temperature. The reaction mixture was partitioned between water and ethyl acetate and transferred to a separatory funnel and the organic layer was washed with 10% LiCl, water, and brine. The organic phase was dried over anhydrous sodium sulfate, filtered and concentrated to provide a dark oil. The crude product mixture was purified via silica gel chromatography (0%-50% of EtOAc/DCM over 15 minutes, 120 g column) to give Intermediate A-1E (5.2 g, 22.01 mmol, 64.3% yield). HPLC: RT=1.975 min (H2O/MeOH with TFA, SunFire C18 3.5 μm, 2.1×30 mm, gradient=4 min, wavelength=220 nm); MS(ES):m/z=237.12 [M+H]+; 1H NMR (400 MHz, chloroform-d) δ 7.17 (dd, J=8.0, 1.2 Hz, 1H), 7.02 (dd, J=7.9, 1.3 Hz, 1H), 6.67 (t, J=7.9 Hz, 1H), 4.78 (br. s., 2H), 3.88-3.73 (m, 1H), 3.69-3.56 (m, 3H), 3.36 (s, 3H), 0.92-0.72 (m, 4H).
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
10.01 g
Type
reactant
Reaction Step One
[Compound]
Name
N-Ethyl-N″-(3-Dimethylaminopropyl)carbodiimide hydrochloride
Quantity
7.87 g
Type
reactant
Reaction Step One
Quantity
6.29 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
19.07 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.CN[O:4][CH3:5].O.O[N:8]1[C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=2N=N1.[CH2:17](N(CC)CC)C.[C:24]([OH:30])([C:26](F)(F)F)=O.[CH3:31][N:32]([CH:34]=[O:35])C>O.CO>[NH2:8][C:12]1[C:11]([O:30][CH:24]2[CH2:17][CH2:26]2)=[CH:16][CH:15]=[CH:14][C:13]=1[C:34]([N:32]([O:4][CH3:5])[CH3:31])=[O:35] |f:0.1,2.3,7.8|

Inputs

Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
10.01 g
Type
reactant
Smiles
Cl.CNOC
Name
N-Ethyl-N″-(3-Dimethylaminopropyl)carbodiimide hydrochloride
Quantity
7.87 g
Type
reactant
Smiles
Name
Quantity
6.29 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
19.07 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
WASH
Type
WASH
Details
the organic layer was washed with 10% LiCl, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide a dark oil
CUSTOM
Type
CUSTOM
Details
The crude product mixture was purified via silica gel chromatography (0%-50% of EtOAc/DCM over 15 minutes, 120 g column)
Duration
15 min
CUSTOM
Type
CUSTOM
Details
to give Intermediate A-1E (5.2 g, 22.01 mmol, 64.3% yield)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=C(C(=O)N(C)OC)C=CC=C1OC1CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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